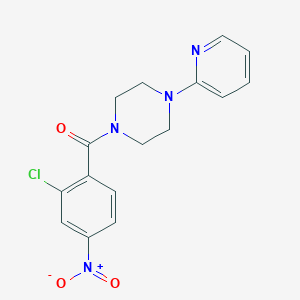
1-(2-chloro-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-4-nitrobenzoyl)-4-(2-pyridinyl)piperazine, commonly known as CNB-001, is a novel compound that has shown potential in treating various neurological disorders. It is a small molecule that has been synthesized and extensively studied for its pharmacological properties.
Mécanisme D'action
CNB-001 exerts its neuroprotective effects by modulating various signaling pathways in the brain. It has been shown to activate the Nrf2/ARE pathway, which is responsible for the expression of antioxidant and anti-inflammatory genes. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, CNB-001 has been shown to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase, which play a role in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function, reduce oxidative stress and inflammation, and enhance neuronal survival and regeneration. It has also been shown to have a favorable safety profile, with no significant toxic effects observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CNB-001 is its potential as a neuroprotective agent for the treatment of various neurological disorders. It has been extensively studied in preclinical models, and its safety and efficacy profile make it a promising candidate for further development. However, there are some limitations to its use in lab experiments. For example, the synthesis method for CNB-001 is complex and requires specialized equipment and expertise. Additionally, the compound is relatively unstable and requires careful handling and storage.
Orientations Futures
There are several future directions for the development of CNB-001. One potential direction is the optimization of the synthesis method to improve yield and purity. Additionally, further preclinical studies are needed to fully understand the pharmacological properties of CNB-001 and its potential as a therapeutic agent. Clinical trials are also needed to evaluate the safety and efficacy of CNB-001 in humans. Finally, the development of novel formulations and delivery methods may improve the bioavailability and therapeutic potential of CNB-001.
Conclusion:
In conclusion, CNB-001 is a novel compound with potential as a neuroprotective agent for the treatment of various neurological disorders. It has been extensively studied for its pharmacological properties, and its safety and efficacy profile make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential as a therapeutic agent.
Méthodes De Synthèse
CNB-001 is synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrobenzoic acid with 2-pyridylmethylamine and subsequent cyclization with phosgene. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
CNB-001 has been extensively studied for its potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. It has been shown to have neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of these disorders.
Propriétés
IUPAC Name |
(2-chloro-4-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c17-14-11-12(21(23)24)4-5-13(14)16(22)20-9-7-19(8-10-20)15-3-1-2-6-18-15/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPWGSFRTDJEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663557 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Chloro-4-nitrophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5753752.png)
![N-[2-(4-chlorophenyl)-1-(4-morpholinylcarbonyl)vinyl]acetamide](/img/structure/B5753753.png)

![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5753767.png)



![N'-(4-bromobenzylidene)-2-[(4-hydroxy-3,5-dimethylbenzyl)thio]acetohydrazide](/img/structure/B5753799.png)



![2-(4-ethoxyphenyl)-N'-[1-(4-ethylphenyl)ethylidene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5753834.png)